Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) details the microwave-assisted synthesis of novel pyrazoline derivatives, showing significant in vivo anti-inflammatory and in vitro antibacterial activities. The microwave method offered higher yields and was environmentally friendly compared to conventional heating methods. Molecular docking results suggest these compounds could serve as templates for further exploration in anti-inflammatory drug development (Ravula et al., 2016).
Novel Prins Cyclization
Research by Reddy et al. (2012) introduced a novel Prins cyclization method for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, highlighting a new pathway for creating complex molecular structures from simple furan derivatives (Reddy et al., 2012).
Antimicrobial and Antioxidant Activities
Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. Molecular docking analysis further supported the antibacterial potential of these compounds (Golea Lynda, 2021).
Prins/Ritter Reaction Synthesis
Another study by Reddy et al. (2014) explored the synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives through a Prins/Ritter reaction, showcasing an innovative approach to producing these compounds with high selectivity and yield (Reddy et al., 2014).
Furofused Coumarines with Antimicrobial Screening
Patel (2018) conducted a study on the synthesis of furofused coumarines and their antimicrobial screening. This research provided insights into the potential use of these compounds in combating microbial resistance, showcasing their utility in the development of new antimicrobial agents (Patel, 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Related compounds have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, suggesting potential therapeutic applications .
Properties
IUPAC Name |
furan-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(11-3-7-19-10-11)17-6-1-2-12(9-17)20-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATWUSGJQWTSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.